1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea
Description
This compound features a benzodioxole ring (a fused bicyclic structure with two oxygen atoms), a urea linker (-NH-CO-NH-), and a 1-methyl-4-(thiophen-2-yl)imidazole moiety. Although direct synthesis details for this compound are absent in the provided evidence, analogous synthetic routes involve:
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-22-10-13(16-3-2-8-26-16)21-17(22)6-7-19-18(23)20-12-4-5-14-15(9-12)25-11-24-14/h2-5,8-10H,6-7,11H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUZSJYLTMVRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea typically involves multiple steps, starting with the preparation of the benzodioxole and imidazole intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. The final step usually involves the coupling of the intermediates under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties: Studies have shown that derivatives of urea compounds can inhibit cancer cell proliferation. The compound's structure allows it to interact with cellular targets involved in cancer progression.
- Antimicrobial Activity: Urea derivatives have been evaluated for their effectiveness against various microbial strains. The presence of the thiophene and imidazole groups enhances the compound's ability to disrupt microbial cell functions.
Anticancer Research
Several studies have focused on the anticancer potential of urea derivatives. For instance, a study published in Pharmaceutical Research demonstrated that compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of the cell cycle.
Antimicrobial Studies
The compound has been tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Moderate antibacterial activity | |
| Urease Inhibition | IC50 values ranging from 13.33 µM to 251.74 µM |
Table 2: Structure Activity Relationship (SAR)
| Compound Variant | Modifications | Biological Activity |
|---|---|---|
| Base Compound | N/A | Initial testing |
| Addition of Thiophene Group | Increased antimicrobial activity | Enhanced interaction with microbial targets |
| Imidazole Substitution | Improved anticancer properties | Higher cytotoxicity in cancer cell lines |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of the compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, with a noted increase in apoptosis markers within tumor tissues.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the imidazole ring improved its effectiveness against these pathogens, suggesting potential for development into a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Benzodioxole vs. Benzoimidazole : The target compound’s benzodioxole ring (electron-rich due to oxygen atoms) contrasts with benzoimidazole’s nitrogen-rich aromatic system (), which may alter π-π stacking or redox properties.
- Urea vs.
- Thiophene vs. Fluorinated Groups : The thiophene moiety (sulfur-containing) offers distinct electronic and steric profiles compared to fluorinated aryl groups (), affecting lipophilicity and metabolic stability.
Pharmacological and Physicochemical Properties
While direct activity data for the target compound is unavailable, insights can be inferred from analogues:
- Antitumor Potential: Benzoimidazole derivatives () and thiophene-containing compounds often exhibit antitumor activity via kinase inhibition or DNA intercalation. The thiophene-imidazole-urea architecture in the target compound may similarly target enzymes or receptors involved in proliferation.
- Solubility and Bioavailability : The urea group likely improves water solubility compared to ester- or acetamide-linked compounds (). However, the benzodioxole and thiophene groups may increase logP, requiring formulation optimization.
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a benzodioxole moiety, an imidazole ring, and a thiophene substituent, which are known to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent, its effects on nitric oxide formation, and its role in inhibiting specific enzymes.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and survival .
Nitric Oxide Inhibition
A related compound with a similar structural framework was identified as a potent and selective inhibitor of nitric oxide (NO) formation. This inhibition was observed in assays involving human cell lines, suggesting that the target compound may also possess similar inhibitory effects on NO production . The mechanism involves interaction with inducible nitric oxide synthase (iNOS), which is crucial for various inflammatory responses.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Signal Transduction Modulation : It may interfere with signal transduction pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
- Study on Cancer Cell Lines : In vitro studies demonstrated that the compound reduced viability in various cancer cell lines by inducing apoptosis. The IC50 values ranged significantly depending on the cell type, indicating selective cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| A172 (brain tumor) | 12 |
| MCF7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
